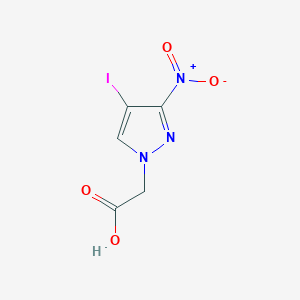![molecular formula C20H18N4O3 B2994492 7-Methoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide CAS No. 2320465-90-3](/img/structure/B2994492.png)
7-Methoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound features a benzofuran core, which is a fused ring structure consisting of a benzene ring and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is to start with a suitable benzofuran derivative and introduce the necessary substituents through a series of reactions, such as nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The methoxy group can be oxidized to form a hydroxyl group.
Reduction: : The pyridin-2-yl group can be reduced to form a pyridin-2-ol derivative.
Substitution: : The pyrazol-3-yl group can undergo nucleophilic substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: : Formation of 7-hydroxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide.
Reduction: : Formation of 7-methoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide with a reduced pyridin-2-yl group.
Substitution: : Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
This compound has shown potential in various scientific research applications, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 7-Methoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.
Comparación Con Compuestos Similares
This compound is unique due to its specific combination of functional groups and structural features Similar compounds include other benzofuran derivatives and pyrazole derivatives, which may have different substituents or core structures
List of Similar Compounds
7-Methoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide
7-Hydroxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide
This compound with reduced pyridin-2-yl group
Various substituted benzofuran and pyrazole derivatives
Propiedades
IUPAC Name |
7-methoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-24-14(11-16(23-24)15-7-3-4-9-21-15)12-22-20(25)18-10-13-6-5-8-17(26-2)19(13)27-18/h3-11H,12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBTZKYYGNGOOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-2-[(2,3-dimethoxyphenyl)methylidene]-6-[2-oxo-2-(piperidin-1-yl)ethoxy]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2994409.png)
![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2994410.png)



![(2E)-3-[(2-acetylphenyl)amino]-1-{[1,1'-biphenyl]-4-yl}prop-2-en-1-one](/img/structure/B2994416.png)
![N-butyl-2-(4-chlorophenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2994418.png)
![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2994419.png)
amino]thiophene-2-carboxylic acid](/img/structure/B2994420.png)

![11-Azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene;hydrochloride](/img/structure/B2994424.png)
![2-((3-bromobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2994426.png)


